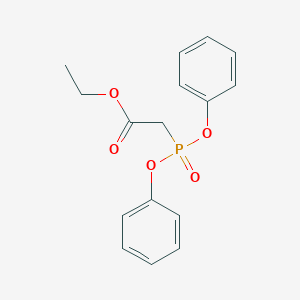

Ethyl 2-(diphenoxyphosphoryl)acetate

Übersicht

Beschreibung

Ethyl 2-(diphenoxyphosphoryl)acetate is an organic compound with the molecular formula C16H17O5P. It is known for its use as a reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction, which is used to form carbon-carbon double bonds. This compound is characterized by its clear liquid form, ranging in color from colorless to yellow or green .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-(diphenoxyphosphoryl)acetate can be synthesized through the reaction of diphenylphosphite with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and is carried out at low temperatures to control the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(diphenoxyphosphoryl)acetate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert it into phosphine oxides.

Substitution: It participates in nucleophilic substitution reactions, particularly with halides and other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed to facilitate substitution reactions.

Major Products Formed

Oxidation: Phosphonic acids.

Reduction: Phosphine oxides.

Substitution: Various substituted phosphonate esters

Biologische Aktivität

Ethyl 2-(diphenoxyphosphoryl)acetate, a phosphonate compound, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound has the molecular formula C₁₆H₁₇O₅P and is characterized by a diphenoxyphosphoryl group attached to an ethyl acetate moiety. Its structure can be represented as follows:

This compound is classified under organophosphorus compounds, which are known for their diverse biological activities.

Biological Activity Overview

This compound exhibits several biological activities, including antimicrobial, antifungal, and potential antitumor effects. The following sections summarize key findings from various studies regarding its biological activity.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 |

| Escherichia coli | >800 |

These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains like MRSA .

Antifungal Activity

In addition to its antibacterial properties, this compound has been tested for antifungal activity. It demonstrated moderate effectiveness against Candida albicans, a common fungal pathogen:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 400 |

While these results indicate some level of antifungal activity, further optimization of the compound may be necessary to enhance its efficacy against fungal infections .

The mechanisms underlying the biological activity of this compound are not fully elucidated. However, it is hypothesized that the compound may interfere with critical biochemical pathways in microbial cells, such as inhibiting enzyme activity or disrupting membrane integrity.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted on various phosphonate derivatives, including this compound, highlighted its potent activity against MRSA with an MIC of 12.5 µg/mL. This study emphasizes the importance of structural modifications in enhancing antimicrobial properties . -

Antifungal Testing :

In another investigation focusing on antifungal properties, this compound was tested against multiple fungal strains. The findings revealed that while it exhibited some antifungal activity, further structural modifications could improve efficacy against resistant fungal strains .

Eigenschaften

IUPAC Name |

ethyl 2-diphenoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17O5P/c1-2-19-16(17)13-22(18,20-14-9-5-3-6-10-14)21-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMFCYBSUVRGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453612 | |

| Record name | Ethyl Diphenylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16139-79-0 | |

| Record name | Ethyl Diphenylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was Ethyl 2-(diphenoxyphosphoryl)acetate chosen as a reagent in the synthesis of Aspergillide A?

A1: The synthesis of Aspergillide A relies on the formation of a key tetrahydropyran ring with specific stereochemistry . this compound, when used in conjunction with DBU and NaI, facilitates a diastereoselective intramolecular oxy-Michael (IMOM) reaction . This reaction forms the desired 3,7-syn configuration of the tetrahydropyran ring in compound 18, a crucial intermediate in the synthesis of Aspergillide A .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.